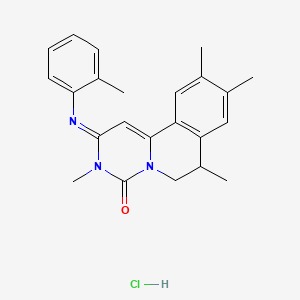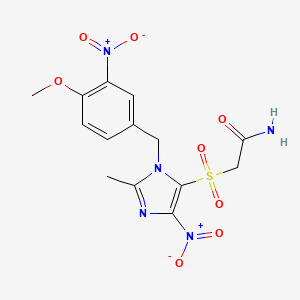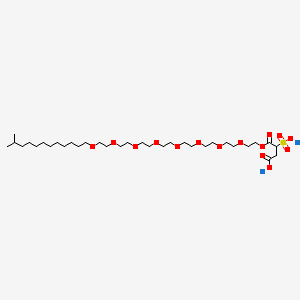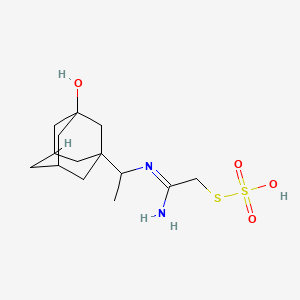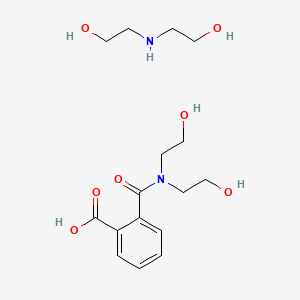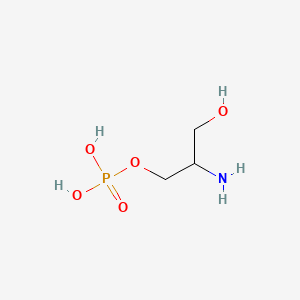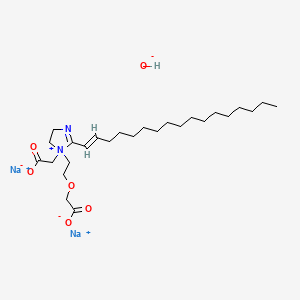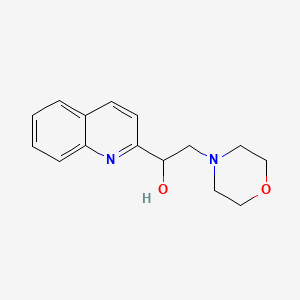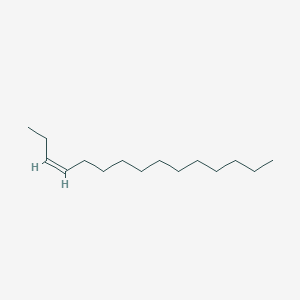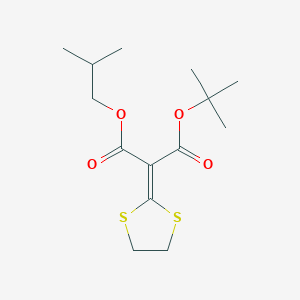
Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- is a chemical compound with the molecular formula C14H28N2O2 It is a member of the butanamide family, characterized by the presence of a butanamide backbone with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- typically involves the reaction of butanamide with N,N-dipropylamine and a suitable acylating agent The reaction is carried out under controlled conditions to ensure the formation of the desired product
Industrial Production Methods
In an industrial setting, the production of Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. The industrial synthesis typically follows similar principles as the laboratory-scale synthesis but is optimized for efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- has several scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, or other industrial products.
Mecanismo De Acción
The mechanism of action of Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dipropylbutanamide: A structurally similar compound with different substituents.
N-(1-Oxobutyl)-butanamide: Another related compound with a similar backbone but different functional groups.
Uniqueness
Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications.
Propiedades
Número CAS |
82023-79-8 |
|---|---|
Fórmula molecular |
C14H28N2O2 |
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
4-(butanoylamino)-N,N-dipropylbutanamide |
InChI |
InChI=1S/C14H28N2O2/c1-4-8-13(17)15-10-7-9-14(18)16(11-5-2)12-6-3/h4-12H2,1-3H3,(H,15,17) |
Clave InChI |
UEUOROXPOFJLTN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NCCCC(=O)N(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



